molecular formula C13H10Cl3NO2S2 B1346583 N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide CAS No. 2280-49-1

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide

Cat. No.: B1346583
CAS No.: 2280-49-1
M. Wt: 382.7 g/mol
InChI Key: CAXJFBOSFXRPOJ-UHFFFAOYSA-N
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Description

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide is an organic compound with the molecular formula C13H10Cl3NO2S2. It is known for its unique structure, which includes a phenyl group, a trichloromethylthio group, and a benzenesulfonamide group. This compound is utilized in various research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonamide with trichloromethylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonamide group by the trichloromethylthio group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide involves its interaction with various molecular targets. The trichloromethylthio group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-(methylthio)benzenesulfonamide
  • N-Phenyl-N-(ethylthio)benzenesulfonamide
  • N-Phenyl-N-(chloromethylthio)benzenesulfonamide

Uniqueness

N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-phenyl-N-(trichloromethylsulfanyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S2/c14-13(15,16)20-17(11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXJFBOSFXRPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(SC(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062303
Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid
Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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CAS No.

2280-49-1
Record name N-Phenyl-N-[(trichloromethyl)thio]benzenesulfonamide
Source CAS Common Chemistry
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Record name Benzenesulfonamide, N-phenyl-N-((trichloromethyl)thio)-
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Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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Record name Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-
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Record name N-phenyl-N-[(trichloromethyl)thio]benzenesulphonamide
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Record name BENZENESULFONAMIDE, N-PHENYL-N-((TRICHLOROMETHYL)THIO)-
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